Cas no 912773-12-7 (3-(Pyrrolidin-1-yl)pyrazin-2-amine)

3-(Pyrrolidin-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a pyrrolidine group and an amine functionality. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a building block for pharmacologically active molecules. The pyrrolidine moiety enhances solubility and bioavailability, while the pyrazine-amine framework offers opportunities for further functionalization, making it valuable in the synthesis of targeted therapeutics. Its stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in organic and pharmaceutical research. This compound is particularly relevant in the development of kinase inhibitors and other biologically active agents.
3-(Pyrrolidin-1-yl)pyrazin-2-amine structure
912773-12-7 structure
Product Name:3-(Pyrrolidin-1-yl)pyrazin-2-amine
CAS No:912773-12-7
MF:C8H12N4
MW:164.207680702209
CID:796856
PubChem ID:45480293
Update Time:2025-06-11

3-(Pyrrolidin-1-yl)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(Pyrrolidin-1-yl)pyrazin-2-amine
    • 2-Pyrazinamine,3-(1-pyrrolidinyl)-
    • 3-pyrrolidin-1-ylpyrazin-2-amine
    • 2-AMINO-3-PYRROLIDIN-1-YLPYRAZINE
    • 3-pyrrolidinylpyrazine-2-ylamine
    • QC-6839
    • EN300-3016965
    • DTXSID60670288
    • 912773-12-7
    • AKOS002020127
    • FT-0646708
    • Inchi: 1S/C8H12N4/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10)
    • InChI Key: ZHZCCBLCVMEAPB-UHFFFAOYSA-N
    • SMILES: N1(C2C(N)=NC=CN=2)CCCC1

Computed Properties

  • Exact Mass: 164.10600
  • Monoisotopic Mass: 164.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.238
  • Boiling Point: 344.546°C at 760 mmHg
  • Flash Point: 162.176°C
  • Refractive Index: 1.624
  • PSA: 55.04000
  • LogP: 1.30520

3-(Pyrrolidin-1-yl)pyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-(Pyrrolidin-1-yl)pyrazin-2-amine

Recent Advances in the Study of 3-(Pyrrolidin-1-yl)pyrazin-2-amine (CAS: 912773-12-7): A Promising Compound in Chemical Biology and Pharmaceutical Research

3-(Pyrrolidin-1-yl)pyrazin-2-amine (CAS: 912773-12-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, featuring a pyrrolidine-substituted pyrazine core, has demonstrated remarkable potential in various therapeutic applications. Recent studies have focused on its unique physicochemical properties, synthetic accessibility, and biological activities, positioning it as a promising scaffold for drug discovery and development.

Structural analysis reveals that the compound's molecular architecture combines the hydrogen-bonding capabilities of the pyrazin-2-amine moiety with the conformational flexibility imparted by the pyrrolidine substituent. This combination creates a versatile pharmacophore that can interact with multiple biological targets. Density functional theory (DFT) calculations published in 2023 have provided new insights into the compound's electronic structure and potential binding modes, facilitating rational drug design approaches.

Recent synthetic chemistry advancements have established efficient routes to 3-(Pyrrolidin-1-yl)pyrazin-2-amine and its derivatives. A 2024 study in the Journal of Medicinal Chemistry reported an improved synthetic protocol with higher yields (up to 78%) and better scalability compared to previous methods. The optimized procedure involves a palladium-catalyzed amination reaction followed by selective functionalization, enabling the production of gram-scale quantities for biological evaluation.

In pharmacological research, this compound has shown notable activity as a kinase inhibitor scaffold. Screening against a panel of 97 kinases revealed selective inhibition of several clinically relevant targets, including JAK2 and FLT3, with IC50 values in the low micromolar range. Molecular docking studies suggest that the compound binds to the ATP-binding site of these kinases, with the pyrrolidine nitrogen forming critical hydrogen bonds with the hinge region of the kinase domain.

Emerging applications in central nervous system (CNS) disorders have been particularly promising. Preclinical studies demonstrate that 3-(Pyrrolidin-1-yl)pyrazin-2-amine derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease. The compound's moderate logP value (2.1) and polar surface area (58 Ų) contribute to favorable CNS drug-like properties, making it an attractive starting point for neurodegenerative disease therapeutics.

The compound's safety profile has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models showed favorable results, with no observed adverse effects at doses up to 300 mg/kg. Genotoxicity assays, including Ames tests and micronucleus studies, were negative, supporting further development of this chemical scaffold. However, researchers note that comprehensive ADME studies are still needed to fully characterize the pharmacokinetic properties of this compound class.

Future research directions include exploring the compound's potential in combination therapies and as a building block for PROTACs (proteolysis targeting chimeras). The presence of multiple modifiable sites on the molecular framework allows for the attachment of E3 ligase ligands, creating opportunities for targeted protein degradation strategies. Several research groups have reported preliminary success in this area, with one team achieving selective degradation of BRD4 at nanomolar concentrations using optimized derivatives.

In conclusion, 3-(Pyrrolidin-1-yl)pyrazin-2-amine represents a versatile and pharmacologically interesting scaffold with multiple potential therapeutic applications. Ongoing research continues to uncover new biological activities and synthetic possibilities for this compound, reinforcing its importance in modern drug discovery efforts. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and diverse biological activities makes it a valuable tool for chemical biology research and a promising lead for pharmaceutical development.

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